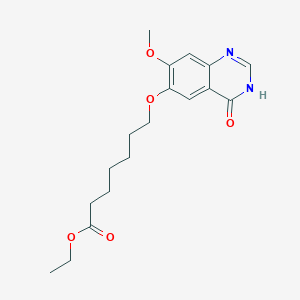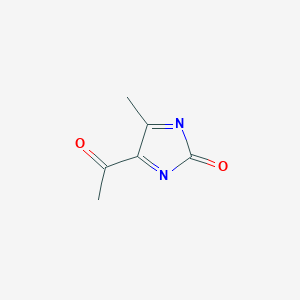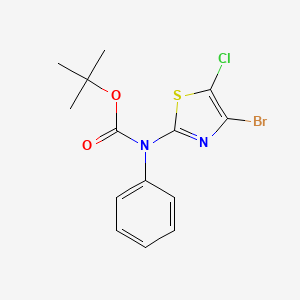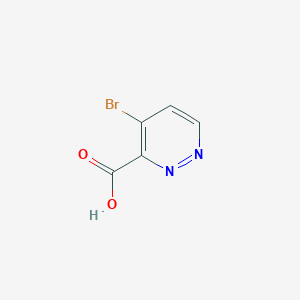
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate is a chemical compound known for its significant role in the synthesis of various pharmaceutical agents. It is a derivative of quinazolinone, a class of compounds with notable biological activities, including anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-hydroxy-7-methoxy-4-oxoquinazoline.
Acetylation: The starting material is acetylated using acetic anhydride and pyridine as a catalyst.
Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and washing with water until neutral pH is achieved.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is a key intermediate in the synthesis of anti-cancer drugs such as Gefitinib and Poziotinib.
Mecanismo De Acción
The mechanism of action of Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate can be compared with other similar compounds:
Gefitinib: A well-known EGFR inhibitor used in cancer treatment.
Poziotinib: Another EGFR inhibitor with a broader spectrum of activity.
Uniqueness
What sets this compound apart is its versatility as an intermediate in synthesizing various anti-cancer agents. Its ability to inhibit multiple enzymes makes it a valuable compound in medicinal chemistry .
List of Similar Compounds
- Gefitinib
- Poziotinib
- Erlotinib
- Lapatinib
Propiedades
Número CAS |
1012057-25-8 |
|---|---|
Fórmula molecular |
C18H24N2O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl 7-[(7-methoxy-4-oxo-3H-quinazolin-6-yl)oxy]heptanoate |
InChI |
InChI=1S/C18H24N2O5/c1-3-24-17(21)8-6-4-5-7-9-25-16-10-13-14(11-15(16)23-2)19-12-20-18(13)22/h10-12H,3-9H2,1-2H3,(H,19,20,22) |
Clave InChI |
LGJBBWIUNZYXNM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
amine](/img/structure/B15241629.png)



![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)

![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)

